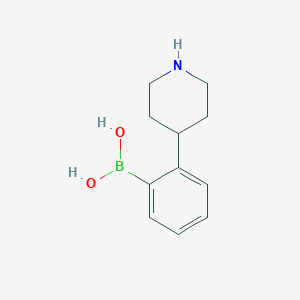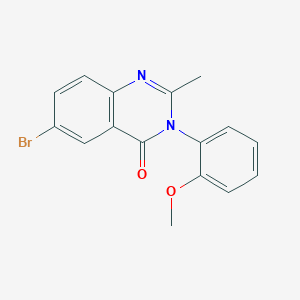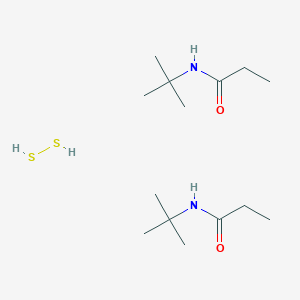![molecular formula C11H9BrN2OS B14068094 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one CAS No. 1018-90-2](/img/structure/B14068094.png)
2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- is a heterocyclic compound that features a fused thiazole and quinazoline ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromomethyl group adds to its reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminobenzothiazole with bromoacetaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in 5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as converting the bromomethyl group to a carboxyl group.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO at temperatures ranging from 25-100°C.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Major Products
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives with potential changes in biological activity.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and antifungal agent. Its derivatives are being explored for their potential anticancer properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- varies depending on its application. In medicinal chemistry, it is believed to interact with microbial enzymes, disrupting their function and leading to cell death . The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[2,3-b]quinazoline: Another fused heterocyclic compound with similar biological activities.
Quinazolinone Derivatives: Known for their anticancer and antimicrobial properties.
Thiazole Derivatives: Widely studied for their antifungal and antibacterial activities.
Uniqueness
5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- stands out due to the presence of the bromomethyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
CAS No. |
1018-90-2 |
|---|---|
Molecular Formula |
C11H9BrN2OS |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
2-(bromomethyl)-1,2-dihydro-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C11H9BrN2OS/c12-5-7-6-14-9-4-2-1-3-8(9)10(15)13-11(14)16-7/h1-4,7H,5-6H2 |
InChI Key |
IOLKMXUAMNVGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=NC(=O)C3=CC=CC=C3N21)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)

